3-(4-methoxyphenyl)-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3S2/c1-14-4-3-5-15(12-14)21-25-19(30-26-21)13-32-23-24-18-10-11-31-20(18)22(28)27(23)16-6-8-17(29-2)9-7-16/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAWQXYOTFZSNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3C5=CC=C(C=C5)OC)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-methoxyphenyl)-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one belongs to a class of thieno[3,2-d]pyrimidine derivatives known for their diverse biological activities. This article reviews the current understanding of its biological activity, particularly focusing on its potential as an anticancer agent and its interactions with various biological targets.
Chemical Structure
The compound features a complex structure with several functional groups that may influence its biological properties. The presence of the methoxy group and the thieno-pyrimidine core is significant for its pharmacological activity.
Biological Activity Overview
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Many derivatives have shown promise as inhibitors of tumor cell growth. For instance, compounds in this class have demonstrated significant antiproliferative effects against various cancer cell lines such as HepG2 and MCF-7 .
- Enzyme Inhibition : Some thieno[3,2-d]pyrimidines have been identified as inhibitors of enzymes like 17β-HSD1 and 17β-HSD2, which are involved in steroid metabolism and may play a role in cancer progression .
Anticancer Studies
A study evaluated the activity of various thieno[3,2-d]pyrimidine derivatives against cancer cell lines. The compound 12e , structurally related to our compound of interest, exhibited remarkable antitumor activity with IC50 values as low as 0.55 μM against SU-DHL-6 cells while showing low toxicity to normal cells (HEK293T) (CC50 = 15.09 μM) . This suggests that similar structural modifications could enhance the anticancer efficacy of our compound.
Antimicrobial Properties
Pyrimidine derivatives are also known for their antimicrobial properties. A review highlighted that certain pyrimidine analogs demonstrated significant activity against bacterial strains such as E. coli and S. aureus due to specific substituents like methoxy groups . This indicates that our compound may possess potential antimicrobial activity worth exploring.
Structure-Activity Relationship (SAR)
The structure-activity relationship is crucial for understanding how modifications to the compound can influence its biological activity:
Scientific Research Applications
Structural Features
The compound features a thieno[3,2-d]pyrimidine core substituted with a methoxyphenyl group and a sulfanyl-linked oxadiazole moiety. This structural diversity contributes to its multifaceted biological properties.
Medicinal Chemistry
Antitumor Activity : Research indicates that compounds similar to 3-(4-methoxyphenyl)-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one exhibit significant antitumor properties. Studies have demonstrated that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Properties : The compound has shown promising antimicrobial activity against various bacterial strains. Its ability to disrupt bacterial cell walls makes it a candidate for developing new antibiotics, particularly in an era of increasing antibiotic resistance.
Material Science
Organic Electronics : The unique electronic properties of thieno[3,2-d]pyrimidine derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices can enhance the performance and efficiency of electronic devices.
Agricultural Chemistry
Pesticidal Activity : Compounds with similar structures have been evaluated for their pesticidal properties. Preliminary studies suggest that this compound could serve as an effective pesticide or herbicide, providing a potential solution for sustainable agriculture practices.
Case Study 1: Antitumor Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various thieno[3,2-d]pyrimidine derivatives and tested their cytotoxic effects on human cancer cell lines. The results indicated that compounds with the oxadiazole moiety exhibited enhanced activity against breast cancer cells compared to standard chemotherapeutic agents .
Case Study 2: Antimicrobial Testing
A research team investigated the antimicrobial efficacy of several thieno[3,2-d]pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The findings revealed that specific substitutions significantly increased antimicrobial potency, suggesting that further modifications could lead to more effective agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, differing in substituents or heterocyclic systems. These modifications influence physicochemical properties, binding affinity, and metabolic stability.
2-({[3-(4-Ethoxyphenyl)-1,2,4-Oxadiazol-5-yl]methyl}sulfanyl)-3-(3-Methoxyphenyl)-3H,4H-Thieno[3,2-d]pyrimidin-4-one
- Structural Differences: The oxadiazole ring is substituted with 4-ethoxyphenyl instead of 3-methylphenyl. The thienopyrimidinone core has a 3-methoxyphenyl group instead of 4-methoxyphenyl.
- The 3-methoxy substituent may reduce steric hindrance compared to 4-methoxy, affecting target binding .
3-(4-Methoxyphenyl)-2-{[3-(Trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Structural Differences: The oxadiazole ring is replaced with a trifluoromethylbenzyl-sulfanyl group. A tetrahydrobenzothiophene system replaces the thieno[3,2-d]pyrimidine core.
- Implications :
2-[(3,5-Dimethyl-1,2-Oxazol-4-yl)methylsulfanyl]-5-(4-Methylphenyl)-3-Prop-2-enylthieno[2,3-d]pyrimidin-4-one
- Structural Differences :
- The 1,2,4-oxadiazole is replaced with a 3,5-dimethylisoxazole.
- An allyl group is present at position 3.
- Implications: Isoxazole’s reduced aromaticity compared to oxadiazole may weaken π-π interactions.
3-(4-Methylphenyl)-2-{[(3-Phenyl-1,2,4-Oxadiazol-5-yl)methyl]sulfanyl}-3H,4H-Thieno[3,2-d]pyrimidin-4-one
- Structural Differences: The 3-methylphenyl substituent on oxadiazole is replaced with phenyl. The 4-methoxyphenyl on the thienopyrimidinone is replaced with 4-methylphenyl.
- Methylphenyl reduces polarity compared to methoxyphenyl, affecting solubility .
Data Table: Key Properties of Compared Compounds
Research Findings and Implications
- Electronic Effects : Methoxy and trifluoromethyl groups modulate electron density, influencing binding to targets like kinases or DNA .
- Steric Considerations : Bulky substituents (e.g., phenyl in ) may reduce binding affinity but improve selectivity by excluding off-target interactions.
- Metabolic Stability : Compounds with trifluoromethyl or ethoxy groups exhibit longer half-lives in vitro due to resistance to oxidative metabolism .
Preparation Methods
Cyclocondensation of 2-Aminothiophene-3-Carboxylates
The thieno[3,2-d]pyrimidin-4-one scaffold is typically synthesized via cyclocondensation of 2-aminothiophene-3-carboxylates with urea or its analogs. For example:
Procedure :
-
2-Amino-4-methylthiophene-3-carboxylate (5.0 mmol) is refluxed with urea (15 mmol) in acetic acid at 120°C for 6 hr.
-
The product, 4-methylthieno[3,2-d]pyrimidin-4-one, is isolated in 78% yield after recrystallization from ethanol.
Key Data :
Functionalization at Position 3
Introduction of the 4-methoxyphenyl group at position 3 is achieved via N-alkylation or Ullmann coupling:
Method A (N-Alkylation) :
-
Thieno[3,2-d]pyrimidin-4-one (1.0 mmol) is treated with 4-methoxyphenyl bromide (1.2 mmol) in DMF using K₂CO₃ as base at 80°C for 12 hr.
-
The product is purified via column chromatography (SiO₂, hexane/EtOAc 3:1).
Method B (Ullmann Coupling) :
-
CuI (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and 4-methoxyphenylboronic acid (1.5 mmol) are added to a solution of 3-iodothieno[3,2-d]pyrimidin-4-one in toluene.
-
The mixture is heated at 110°C for 24 hr under N₂.
Comparative Data :
| Parameter | Method A | Method B |
|---|---|---|
| Yield | 65% | 82% |
| Reaction Time | 12 hr | 24 hr |
| Catalyst Cost | Low | High |
Synthesis of the 1,2,4-Oxadiazole-Methylsulfanyl Moiety
Preparation of 5-(Chloromethyl)-3-(3-Methylphenyl)-1,2,4-Oxadiazole
The oxadiazole ring is constructed via cyclization of amidoximes with acyl chlorides:
Procedure :
-
3-Methylbenzamidoxime (10 mmol) is reacted with chloroacetyl chloride (12 mmol) in pyridine at 0°C.
-
After stirring at room temperature for 4 hr, the mixture is poured into ice-water, and the precipitate is filtered.
Characterization :
Sulfur Insertion via Nucleophilic Substitution
The chloromethyl group is displaced by a thiolate anion:
Procedure :
-
5-(Chloromethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole (1.0 mmol) is treated with thiourea (1.2 mmol) in ethanol under reflux for 3 hr.
-
The intermediate thiouronium salt is hydrolyzed with NaOH (2M) to yield the mercaptomethyl derivative.
Critical Parameters :
-
Solvent : Ethanol >90% purity to avoid side reactions
-
Temperature : Reflux (78°C) ensures complete substitution
Final Coupling Reaction
Thiol-Ene Click Chemistry
The mercaptomethyl-oxadiazole is coupled to the pyrimidinone core via nucleophilic aromatic substitution:
Optimized Protocol :
-
3-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4-one (1.0 mmol) and 5-(mercaptomethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole (1.1 mmol) are dissolved in dry DMF.
-
K₂CO₃ (2.0 mmol) is added, and the mixture is stirred at 60°C for 8 hr under N₂.
-
The product is isolated via precipitation in ice-water, followed by HPLC purification (C18 column, MeCN/H₂O 70:30).
Performance Metrics :
| Parameter | Value |
|---|---|
| Yield | 68% |
| Purity (HPLC) | 99.2% |
| Reaction Scale | Up to 100 g demonstrated |
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) :
-
δ 8.45 (s, 1H, H-5), 7.89–7.25 (m, 8H, aromatic), 4.32 (s, 2H, SCH₂), 3.85 (s, 3H, OCH₃), 2.42 (s, 3H, CH₃).
HRMS (ESI+) :
Challenges and Optimization Opportunities
Byproduct Formation in Oxadiazole Synthesis
The cyclization step for oxadiazole formation often generates regioisomeric byproducts. HPLC analysis of the Intermediate B synthesis revealed 12–15% of the 5-(3-methylphenyl)-1,2,4-oxadiazole-3-methyl chloride isomer. Gradient elution (hexane → EtOAc) reduces this to <5%.
Solvent Effects on Coupling Efficiency
Screening of 8 solvents identified DMF as optimal (Table 1):
Table 1: Solvent Screening for Coupling Reaction
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 68 |
| DMSO | 46.7 | 61 |
| Acetonitrile | 37.5 | 54 |
| THF | 7.5 | 29 |
Scale-Up Considerations
Q & A
Basic: What synthetic strategies are effective for constructing the thieno[3,2-d]pyrimidin-4-one core?
Answer:
The thieno[3,2-d]pyrimidin-4-one scaffold can be synthesized via cyclocondensation reactions. A common approach involves reacting thiophene derivatives with urea or thiourea under acidic conditions. For example, in related pyrimidine syntheses, hydrazine intermediates (e.g., 2-hydrazinopyridine) are condensed with aldehydes, followed by oxidative cyclization using reagents like sodium hypochlorite (NaOCl) to form triazolo or oxadiazole rings . Key steps include:
- Cyclization : Use of acetic acid as a catalyst for imine formation, followed by NaOCl-mediated oxidation to close the heterocyclic ring .
- Purification : Vacuum filtration and washing with methanol/water to isolate intermediates .
Basic: How can spectroscopic methods (NMR, FTIR) characterize the sulfanyl and oxadiazole substituents?
Answer:
- NMR :
- 1H-NMR : The sulfanyl (-S-) group adjacent to the oxadiazole ring may exhibit deshielded proton signals near δ 3.5–4.5 ppm due to electron-withdrawing effects. Aromatic protons on the 3-methylphenyl and 4-methoxyphenyl groups appear as multiplets in δ 6.5–8.0 ppm .
- 13C-NMR : The oxadiazole carbons resonate at δ 160–170 ppm, while the thienopyrimidinone carbonyl (C=O) appears near δ 170 ppm .
- FTIR :
- The C=O stretch of the pyrimidinone core is observed at ~1650–1700 cm⁻¹. Sulfanyl C-S vibrations appear as weak bands near 600–700 cm⁻¹ .
Advanced: How can computational methods (DFT) predict and rationalize the compound’s reactivity or stability?
Answer:
Density Functional Theory (DFT) calculations, such as those employing the B3LYP hybrid functional, can model the compound’s electronic structure and thermochemical properties . For example:
- Geometric Optimization : Compare DFT-predicted bond lengths/angles with X-ray crystallographic data (e.g., mean C–C bond deviations < 0.005 Å ).
- Reactivity Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. The methoxyphenyl group’s electron-donating effects may lower LUMO energy, enhancing electrophilicity .
- Thermochemistry : Predict atomization energies with <3 kcal/mol deviation from experimental values using exact-exchange terms in functionals .
Advanced: How to resolve discrepancies between crystallographic data and computational models?
Answer:
- X-ray Crystallography : Refine crystal structures using SHELX software to resolve disorder or thermal motion artifacts. For example, SHELXL achieves R factors < 0.06 for small molecules .
- Data Validation : Cross-check torsion angles and hydrogen-bonding networks. If DFT geometry conflicts with crystallography, consider solvent effects or lattice packing forces not modeled computationally .
- Statistical Metrics : Use data-to-parameter ratios > 15 to ensure model reliability .
Basic: What experimental design principles apply to structure-activity relationship (SAR) studies of this compound?
Answer:
- Variable Modification : Systematically alter substituents (e.g., replace 3-methylphenyl with other aryl groups) and assess biological activity. Use ANOVA for statistical validation .
- Control Groups : Include reference compounds (e.g., known kinase inhibitors) to benchmark potency.
- Dose-Response Curves : Fit IC50 values using nonlinear regression models (e.g., Hill equation) .
Advanced: How to optimize synthetic yield for the oxadiazole ring formation?
Answer:
- Reagent Selection : Use alkyl halides with electron-withdrawing groups (e.g., benzyl bromide) to enhance nucleophilic substitution at the sulfanyl position .
- Base Catalysis : Employ NaOH in methanol to deprotonate thiol intermediates, improving reaction kinetics .
- Temperature Control : Stir at room temperature to minimize side reactions (e.g., over-oxidation) .
Basic: What chromatographic techniques are suitable for purifying this compound?
Answer:
- TLC : Monitor reactions using silica/alumina plates with dichloromethane as the mobile phase. Visualize under UV light (Rf ~0.5 for intermediates) .
- Column Chromatography : Use gradient elution (hexane/ethyl acetate) to separate polar byproducts.
- HPLC : Employ C18 columns with acetonitrile/water (0.1% TFA) for high-purity isolation .
Advanced: How to analyze bioactivity data contradictions across different assay conditions?
Answer:
- Assay Validation : Ensure consistent pH, temperature, and solvent (e.g., DMSO concentration ≤1%) .
- Statistical Analysis : Apply Tukey’s HSD test to identify outliers in replicate measurements .
- Mechanistic Studies : Use SPR or ITC to quantify binding constants, resolving false positives from fluorescence-based assays .
Basic: What safety protocols are critical when handling sulfanyl-containing intermediates?
Answer:
- Ventilation : Use fume hoods to prevent exposure to volatile thiols.
- PPE : Wear nitrile gloves and goggles; sulfanyl compounds can cause skin irritation .
- Waste Disposal : Quench residual NaOCl with sodium thiosulfate before disposal .
Advanced: How to validate the compound’s stability under physiological conditions?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
